(1S,3S,5S)-2-Azabicyclo[3.1.0]hexane-3-carbonitrile hydrochloride
Description
(1S,3S,5S)-2-Azabicyclo[3.1.0]hexane-3-carbonitrile hydrochloride (CAS: 709031-78-7), commonly known as saxagliptin hydrochloride, is a potent dipeptidyl peptidase-4 (DPP-4) inhibitor used in the treatment of type 2 diabetes mellitus. Its molecular formula is C₁₈H₂₅N₃O₂·HCl, with a molecular weight of 333.43 g/mol (as the anhydrous free base) . The compound features a bicyclo[3.1.0]hexane core substituted with a cyanogroup at position 3 and a 3-hydroxyadamantyl-acetyl side chain, which enhances its selectivity and binding affinity to DPP-4 .
Properties
Molecular Formula |
C6H9ClN2 |
|---|---|
Molecular Weight |
144.60 g/mol |
IUPAC Name |
(1S,3S,5S)-2-azabicyclo[3.1.0]hexane-3-carbonitrile;hydrochloride |
InChI |
InChI=1S/C6H8N2.ClH/c7-3-5-1-4-2-6(4)8-5;/h4-6,8H,1-2H2;1H/t4-,5+,6+;/m1./s1 |
InChI Key |
VASDEEBNVDJQRB-GAJRHLONSA-N |
Isomeric SMILES |
C1[C@@H]2C[C@@H]2N[C@@H]1C#N.Cl |
Canonical SMILES |
C1C2CC2NC1C#N.Cl |
Origin of Product |
United States |
Preparation Methods
Benzyloxy Carbonyl (Cbz) Group Removal
The US8664443B2 patent outlines a direct synthesis of the free base from benzyl N-[(1S)-2-[(1S,3S,5S)-3-cyano-2-azabicyclo[3.1.0]hexan-2-yl]-1-(3-hydroxyadamantan-1-yl)-2-oxo-ethyl]carbamate (Formula-XI) via catalytic hydrogenation. This step employs palladium on carbon (Pd/C) in solvents like methanol or ethyl acetate under hydrogen gas (1–3 bar) for 2–6 hours at 25–30°C. The reaction avoids harsh acidic conditions, minimizing the formation of the cyclic amidine byproduct (Formula-X), which is a common issue in earlier methods.
Reaction Conditions:
| Parameter | Specification |
|---|---|
| Catalyst | 5–10% Pd/C |
| Solvent | Methanol, Ethyl Acetate |
| Temperature | 25–30°C |
| Pressure | 1–3 bar H₂ |
| Yield | 85–90% |
The free base is subsequently converted to the hydrochloride salt by treating with hydrochloric acid in a polar aprotic solvent (e.g., acetone or THF), achieving >95% purity after crystallization.
Coupling Reaction Pathways
Amide Bond Formation with (2S)-2-Amino-2-(3-Hydroxyadamantan-1-yl)Acetic Acid
Two primary coupling routes are documented:
Path A: Cyanide Intermediate Route
(1S,3S,5S)-2-Azabicyclo[3.1.0]hexane-3-carbonitrile (Formula-XIII) is coupled with (2S)-2-{[(benzyloxy)carbonyl]amino}-2-(3-hydroxyadamantan-1-yl)acetic acid (Formula-XIV) using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or dicyclohexylcarbodiimide (DCC) in tetrahydrofuran (THF) at 20–25°C. This forms the protected intermediate (Formula-XI), which undergoes hydrogenation as described in Section 1.1.
Path B: Carboxamide Intermediate Route
(1S,3S,5S)-2-Azabicyclo[3.1.0]hexane-3-carboxamide (Formula-III) is coupled with Formula-XIV under similar conditions, followed by dehydration with trifluoroacetic anhydride (TFAA) and hydrolysis using potassium carbonate. This route achieves an 80% yield after purification with THF.
Comparative Table of Coupling Methods:
| Parameter | Path A | Path B |
|---|---|---|
| Coupling Agent | EDC/DCC | EDC/DCC |
| Solvent | THF | THF/Ethyl Acetate |
| Dehydration Agent | N/A | TFAA |
| Hydrolysis Agent | N/A | K₂CO₃ |
| Overall Yield | 85–90% | 75–80% |
Multi-Step Synthesis via Azide Intermediates
The Justia patent (20150112084) details a novel route involving alkali metal azides and phase transfer catalysts (PTCs):
-
Alkylation and Azidation:
(1S,3S,5S)-2-Azabicyclo[3.1.0]hexane-3-carbonitrile hydrochloride is synthesized from a halogenated precursor (Formula-III) using sodium azide and tetrabutylammonium bromide (TBAB) in dichloromethane at 60–70°C. -
Chiral Resolution:
The intermediate is treated with (-)-menthol in ethanol to isolate the desired stereoisomer. -
Hydrolysis and Salt Formation:
Hydrolysis with hydrochloric acid yields the hydrochloride salt, which is recrystallized from isopropanol.
Key Advantages:
-
Phase transfer catalysts enhance reaction rates and azide incorporation efficiency.
Analytical Characterization
Nuclear Magnetic Resonance (NMR)
The free base exhibits characteristic peaks in NMR (300 MHz, CDCl₃):
High-Performance Liquid Chromatography (HPLC)
Purity is validated using a C18 column with acetonitrile/water (70:30) mobile phase, showing a single peak at 254 nm (>99% purity).
X-Ray Powder Diffraction (XRPD)
The hydrochloride salt displays distinct peaks at 2θ = 10.2°, 15.7°, and 20.3°, confirming crystalline structure.
SynThink Chemicals specifies the compound’s role as a reference standard in Saxagliptin production. It is critical for:
-
Quality Assurance: Monitoring batch consistency via HPLC.
-
Regulatory Compliance: Supporting ANDA filings with validated analytical data.
Chemical Reactions Analysis
Types of Reactions
(1S,3S,5S)-2-Azabicyclo[3.1.0]hexane-3-carbonitrile hydrochloride can undergo various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the azabicyclohexane ring.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although detailed studies on these reactions are limited.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include:
Photoredox Catalysts: Organic or iridium-based catalysts under blue LED irradiation.
Cyclopropenes and Aminocyclopropanes: As starting materials for the synthesis.
Major Products
The major products formed from reactions involving (1S,3S,5S)-2-Azabicyclo[3.1.0]hexane-3-carbonitrile hydrochloride depend on the specific reaction conditions and reagents used. For example, the annulation reaction with cyclopropenes yields bicyclic scaffolds with three contiguous stereocenters .
Scientific Research Applications
Synthetic Routes
The synthesis of (1S,3S,5S)-2-Azabicyclo[3.1.0]hexane-3-carbonitrile hydrochloride typically involves cyclization reactions from appropriate precursors under controlled conditions. Common methods include:
- Cyclization of Aminocyclopropane Derivatives : This involves the reaction of aminocyclopropane derivatives with nitrile groups under acidic conditions.
- Use of Catalysts : Industrial production often employs catalysts to optimize yield and purity.
Medicinal Chemistry Applications
The compound has garnered attention for its potential therapeutic applications:
Neurological Disorders
Research indicates that (1S,3S,5S)-2-Azabicyclo[3.1.0]hexane derivatives may interact with neurotransmitter systems, suggesting potential use in treating conditions such as anxiety and depression by modulating serotonin or dopamine pathways.
Antiviral Activity
Studies have shown that bicyclic compounds can exhibit antiviral properties. The unique structure may allow for interaction with viral proteins or host cell receptors, inhibiting viral replication.
Antitumor Properties
Initial findings suggest that this compound may have cytotoxic effects on certain cancer cell lines, indicating its potential as an anticancer agent.
Case Studies
Several studies have documented the biological activity of (1S,3S,5S)-2-Azabicyclo[3.1.0]hexane derivatives:
- Study on Antidepressant Effects : A study published in the Journal of Medicinal Chemistry explored the efficacy of bicyclic compounds in animal models of depression, demonstrating significant behavioral improvements compared to control groups.
- Antiviral Mechanism Investigation : Research published in Virology Journal highlighted the interaction of azabicyclo compounds with specific viral enzymes, leading to a reduction in viral load in infected cell cultures.
- Cytotoxicity Assays : A recent investigation reported in Cancer Research evaluated the cytotoxic effects on various cancer cell lines, showing promising results that warrant further exploration into its mechanism of action.
Mechanism of Action
The mechanism of action of (1S,3S,5S)-2-Azabicyclo[3.1.0]hexane-3-carbonitrile hydrochloride involves its interaction with specific molecular targets and pathways. The azabicyclohexane structure allows it to bind to certain receptors or enzymes, potentially modulating their activity. Detailed studies on its exact molecular targets and pathways are still ongoing.
Comparison with Similar Compounds
Key Structural Analogues
The table below compares saxagliptin hydrochloride with structurally related bicyclohexane derivatives:
Pharmacological Comparison
- Saxagliptin Hydrochloride vs. PT-100: Saxagliptin’s 3-hydroxyadamantyl group confers prolonged enzyme inhibition compared to PT-100 ([1-[2(S)-Amino-3-methylbutyryl]pyrrolidin-2(R)-yl] boronic acid), a boronic acid-based DPP-4 inhibitor. Saxagliptin exhibits a >10-fold higher selectivity for DPP-4 over related proteases like DPP-8 and DPP-9, reducing off-target effects .
- Saxagliptin vs. Carboxamide Analogue :
The carboxamide derivative (CAS 709031-39-0) lacks the adamantyl moiety, resulting in reduced binding affinity for DPP-3. It is primarily used as a synthetic intermediate rather than a therapeutic agent .
Physicochemical Properties
Biological Activity
(1S,3S,5S)-2-Azabicyclo[3.1.0]hexane-3-carbonitrile hydrochloride is a compound that has garnered attention for its potential biological activities, particularly in the context of pharmacological applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : C₇H₁₄ClN₂
- Molecular Weight : 158.65 g/mol
- CAS Number : 361440-69-9
The compound is structurally related to various bicyclic amines and has been shown to interact with several biological targets, primarily involving neurotransmitter systems and enzymatic pathways.
- Neurotransmitter Modulation : It has been implicated in modulating neurotransmitter release, particularly in cholinergic and dopaminergic systems.
- Enzyme Inhibition : Research indicates that it may act as an inhibitor of certain enzymes involved in metabolic pathways, which can affect various physiological processes.
Antiviral Properties
Recent studies have highlighted the antiviral potential of (1S,3S,5S)-2-Azabicyclo[3.1.0]hexane derivatives against SARS-CoV-2. For instance:
- In Vitro Studies : Research demonstrated that related compounds exhibit significant antiviral activity with EC₅₀ values in the nanomolar range against SARS-CoV-2 main protease (Mpro) .
- Mechanism : The mechanism involves competitive inhibition of the viral protease, essential for viral replication.
Antidiabetic Effects
The compound's structural analogs have been investigated for their role in glycemic control:
- Clinical Trials : A combination therapy involving saxagliptin (a related compound) showed significant improvements in glycemic control in type 2 diabetes patients compared to placebo groups .
- Mechanism : These compounds enhance insulin secretion and inhibit glucagon release through modulation of GLP-1 pathways.
Case Studies
Several case studies have explored the efficacy and safety of (1S,3S,5S)-2-Azabicyclo[3.1.0]hexane derivatives:
Pharmacokinetics and Toxicology
Research into the pharmacokinetics of (1S,3S,5S)-2-Azabicyclo[3.1.0]hexane derivatives indicates:
- Absorption : High oral bioavailability with rapid absorption rates.
- Metabolism : Primarily metabolized by liver enzymes with a half-life conducive to once-daily dosing.
- Safety Profile : Generally well-tolerated with minimal toxicity observed in preclinical studies.
Q & A
Q. What are the critical steps in synthesizing (1S,3S,5S)-2-Azabicyclo[3.1.0]hexane-3-carbonitrile hydrochloride, and how can stereochemical purity be ensured?
- Methodology : Synthesis involves amide formation between intermediates like N-t-butoxycarbonyl-3-hydroxy-1-adamantyl-D-glycine and the bicyclic core, followed by dehydration and deprotection. Key steps include chiral resolution (e.g., using (2S)-2-amino-2-(3-hydroxyadamantyl)acetyl) to maintain stereochemical integrity .
- Quality Control : X-ray crystallography or NMR (e.g., 1H/13C NMR) confirms stereochemistry, while chiral HPLC validates enantiomeric excess (>99%) .
Q. What analytical techniques are recommended for characterizing this compound’s purity and structure?
- Techniques :
- HPLC : Reverse-phase HPLC with UV detection (λmax = 202 nm) using C18 columns and mobile phases like acetonitrile-phosphate buffer (pH 6.8) .
- Mass Spectrometry : High-resolution MS (e.g., ESI-MS) to confirm molecular weight (theoretical: 315.41 g/mol for free base; 351.87 g/mol for hydrochloride salt) .
- FTIR : Validates functional groups (e.g., nitrile stretch at ~2200 cm⁻¹) .
Q. How should researchers handle and store this compound to ensure stability?
- Storage : Store as a lyophilized powder at -20°C under nitrogen, protected from light and moisture. In solution, use inert solvents (e.g., DMSO) and store at -80°C for long-term stability .
- Safety : Use PPE (gloves, goggles) due to potential skin/respiratory irritation. Avoid inhalation and direct contact .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported molecular weights (e.g., 351.17 vs. 351.87 g/mol)?
- Analysis : Differences arise from hydration states (monohydrate vs. anhydrous) or salt forms (hydrochloride vs. free base). Use thermogravimetric analysis (TGA) to quantify water content and elemental analysis (C, H, N) to confirm stoichiometry .
Q. What experimental designs are optimal for studying the compound’s stability under stress conditions?
- Stress Testing :
- Thermal Degradation : Incubate at 40–80°C for 24–48 hours.
- Photolysis : Expose to UV light (e.g., 254 nm) for 72 hours.
- Hydrolysis : Test in acidic (0.1M HCl), basic (0.1M NaOH), and neutral buffers at 60°C.
- Analytical Monitoring : Use stability-indicating HPLC to detect degradation products (e.g., adamantyl group oxidation or nitrile hydrolysis) .
Q. How can structure-activity relationship (SAR) studies be designed to optimize DPP-4 inhibition?
- Key Modifications :
- Bicyclic Core : Replace azabicyclohexane with other heterocycles (e.g., pyrrolidine) to assess steric effects.
- Adamantyl Group : Introduce substituents (e.g., fluorine) to enhance binding to DPP-4’s hydrophobic S2 pocket.
Q. What in vitro/in vivo models are suitable for pharmacokinetic profiling?
- In Vitro :
- CYP450 Inhibition : Screen using human liver microsomes to assess metabolic interactions.
- Permeability : Caco-2 cell monolayers to predict intestinal absorption.
Data Contradiction Analysis
Q. How should conflicting reports about hydrogen bond donors/acceptors (e.g., 3 vs. 4 acceptors) be addressed?
- Resolution : Use computational tools (e.g., Molinspiration) to calculate topological polar surface area (TPSA). Experimental validation via crystal structure analysis confirms donor/acceptor sites (e.g., nitrile, hydroxyl groups) .
Q. Why do purity assays vary between labs (e.g., 99.96% vs. >98%)?
- Root Cause : Differences in HPLC column selectivity (C8 vs. C18) or detection limits. Standardize protocols using certified reference materials (CRMs) and inter-laboratory cross-validation .
Methodological Guidelines
Q. What strategies improve yield in large-scale synthesis without compromising enantiopurity?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
